Cas no 188049-78-7 (5-(4-fluorophenyl)furan-2-carboxamide)

5-(4-Fluorophenyl)furan-2-carboxamide is a fluorinated furan derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a furan ring with a 4-fluorophenyl substituent and a carboxamide functional group, offering versatility as a synthetic intermediate or scaffold for bioactive compounds. The fluorine atom enhances metabolic stability and binding affinity in target interactions, while the carboxamide group provides hydrogen-bonding capabilities for molecular recognition. This compound may serve as a precursor in the development of enzyme inhibitors or receptor modulators. Its well-defined structure and synthetic accessibility make it a valuable candidate for structure-activity relationship (SAR) studies in drug discovery.
5-(4-fluorophenyl)furan-2-carboxamide structure
188049-78-7 structure
Product name:5-(4-fluorophenyl)furan-2-carboxamide
CAS No:188049-78-7
MF:C11H8NO2F
MW:205.185
CID:3839116

5-(4-fluorophenyl)furan-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-Furancarboxamide, 5-(4-fluorophenyl)-
    • 5-(4-fluorophenyl)furan-2-carboxamide

5-(4-fluorophenyl)furan-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
BBV-45057077-5g
5-(4-fluorophenyl)furan-2-carboxamide
188049-78-7 95%
5g
$2933.0 2023-10-28
Enamine
BBV-45057077-1.0g
5-(4-fluorophenyl)furan-2-carboxamide
188049-78-7 95%
1.0g
$1117.0 2023-02-05
Enamine
BBV-45057077-1g
5-(4-fluorophenyl)furan-2-carboxamide
188049-78-7 95%
1g
$1117.0 2023-10-28
Enamine
BBV-45057077-2.5g
5-(4-fluorophenyl)furan-2-carboxamide
188049-78-7 95%
2.5g
$2316.0 2023-10-28
Enamine
BBV-45057077-5.0g
5-(4-fluorophenyl)furan-2-carboxamide
188049-78-7 95%
5.0g
$2933.0 2023-02-05
Enamine
BBV-45057077-10.0g
5-(4-fluorophenyl)furan-2-carboxamide
188049-78-7 95%
10.0g
$3687.0 2023-02-05
Enamine
BBV-45057077-10g
5-(4-fluorophenyl)furan-2-carboxamide
188049-78-7 95%
10g
$3687.0 2023-10-28

5-(4-fluorophenyl)furan-2-carboxamide Related Literature

Additional information on 5-(4-fluorophenyl)furan-2-carboxamide

Introduction to 5-(4-fluorophenyl)furan-2-carboxamide (CAS No. 188049-78-7)

5-(4-fluorophenyl)furan-2-carboxamide, identified by the chemical compound code CAS No. 188049-78-7, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of furan derivatives, which are known for their diverse biological activities and structural versatility. The presence of a fluorophenyl group and an amide functionality in its molecular structure imparts unique properties that make it a promising candidate for further exploration in drug development.

The molecular structure of 5-(4-fluorophenyl)furan-2-carboxamide consists of a furan ring substituted with a 4-fluorophenyl group at the 5-position and an amide moiety at the 2-position. The fluorine atom in the phenyl ring is a key feature, as it can influence the electronic properties and metabolic stability of the molecule. This structural motif is often exploited in medicinal chemistry to enhance binding affinity and selectivity towards biological targets.

In recent years, there has been growing interest in furan-based compounds due to their potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. The amide group in 5-(4-fluorophenyl)furan-2-carboxamide provides a site for hydrogen bonding interactions, which can be crucial for receptor binding. Additionally, the fluorine atom can participate in halogen bonding, further enhancing the compound's interaction with biological targets.

One of the most compelling aspects of 5-(4-fluorophenyl)furan-2-carboxamide is its role as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel inhibitors and modulators targeting enzymes and receptors involved in critical biological pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain kinases, which are overexpressed in cancer cells.

The fluorophenyl group in 5-(4-fluorophenyl)furan-2-carboxamide is particularly noteworthy for its ability to modulate drug metabolism. Fluoroaromatic compounds are known to exhibit improved pharmacokinetic properties, including increased bioavailability and prolonged half-life. This makes them attractive candidates for therapeutic applications where sustained activity is desired.

Recent advancements in computational chemistry have enabled more efficient virtual screening of potential drug candidates like 5-(4-fluorophenyl)furan-2-carboxamide. By integrating molecular docking simulations with experimental data, researchers can rapidly identify promising leads for further optimization. This approach has been instrumental in accelerating the drug discovery process and reducing time-to-market for new therapies.

The synthesis of 5-(4-fluorophenyl)furan-2-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These techniques not only improve yield but also allow for greater functional group tolerance, enabling the preparation of diverse derivatives.

From a medicinal chemistry perspective, 5-(4-fluorophenyl)furan-2-carboxamide serves as a valuable scaffold for designing molecules with enhanced therapeutic potential. Its unique structural features make it suitable for targeting a wide range of biological processes. Ongoing research aims to explore its interactions with various enzymes and receptors, with the goal of identifying novel therapeutic applications.

The impact of fluorine-containing compounds on drug design cannot be overstated. The electronic properties of fluorine can significantly influence the pharmacological activity of a molecule. In 5-(4-fluorophenyl)furan-2-carboxamide, the fluorine atom contributes to lipophilicity and metabolic stability, making it an attractive candidate for further development.

Future studies on 5-(4-fluorophenyl)furan-2-carboxamide may focus on its role in developing treatments for neurodegenerative diseases, where modulation of protein-protein interactions is crucial. The amide group provides a versatile platform for designing molecules that can interact with amyloid-beta plaques or other pathological markers associated with conditions like Alzheimer's disease.

In conclusion, 5-(4-fluorophenyl)furan-2-carboxamide (CAS No. 188049-78-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its role as a building block for more complex drug candidates underscores its importance in ongoing research efforts aimed at developing novel treatments for various diseases.

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